molecular formula C8H4Br2O4 B1605132 4,6-Dibromoisophthalic acid CAS No. 24063-27-2

4,6-Dibromoisophthalic acid

Cat. No.: B1605132
CAS No.: 24063-27-2
M. Wt: 323.92 g/mol
InChI Key: UDCSURCKPULYEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dibromoisophthalic acid is a useful research compound. Its molecular formula is C8H4Br2O4 and its molecular weight is 323.92 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Protein Structure Determination

4,6-Dibromoisophthalic acid and its derivatives, such as 5-amino-2,4,6-tribromoisophthalic acid, have been utilized in protein structure determination through MAD phasing. This method represents a novel class of compounds for heavy-atom derivatization, combining heavy atoms with amino and carboxyl groups for binding to proteins, aiding in accurate structure analysis (Beck, Gruene, & Sheldrick, 2010).

Polymer Synthesis

This compound is involved in the synthesis of novel polymers. For example, the microwave step-growth polymerization of certain derivatives of isophthalic acid with different diisocyanates leads to the production of novel optically active polyamides. These polyamides exhibit good thermal stability and are soluble in amide-type solvents (Mallakpour & Dinari, 2008).

Spectroscopic and Structural Studies

Isophthalic acid and its variants, including those with bromine substitutions, are subject to extensive spectroscopic and structural studies. These studies include UV-Vis, NMR, FT-IR, and Raman spectroscopy to understand their molecular structure and properties. Such research is crucial in fields like materials science and chemistry (Bardak et al., 2016).

Synthesis of Flame Retardants

Derivatives of this compound, such as tetrabromophthalic anhydride, are synthesized for use in flame retardants. The detailed synthesis pathways contribute to the development of safer and more effective fire-resistant materials (Susàn, Ebert, & Duncan, 1979).

Development of Flexible Polymers

Studies on compounds like 6-acetoxyisophtalic acid, a derivative of isophthalic acid, have led to the creation of hyperbranched aromatic polyesters with carboxylic acid terminal groups. These materials have applications in various industries due to their unique thermal and mechanical properties (Turner, Walter, Voit, & Mourey, 1994).

Mechanism of Action

Mode of Action

It’s known that the compound forms a two-dimensional network via o-h⋯o hydrogen bonds in its crystal structure . This could potentially influence its interaction with targets, but further studies are required to confirm this.

Biochemical Pathways

The specific biochemical pathways affected by 4,6-Dibromoisophthalic acid are currently unknown . More research is needed to elucidate the compound’s role in biochemical processes.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. It’s worth noting that the compound is stored at room temperature, suggesting that it is stable under normal environmental conditions .

Properties

IUPAC Name

4,6-dibromobenzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2O4/c9-5-2-6(10)4(8(13)14)1-3(5)7(11)12/h1-2H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCSURCKPULYEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C(=O)O)Br)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349162
Record name 4,6-dibromoisophthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24063-27-2
Record name 4,6-dibromoisophthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dibromoisophthalic acid
Reactant of Route 2
Reactant of Route 2
4,6-Dibromoisophthalic acid
Reactant of Route 3
4,6-Dibromoisophthalic acid
Reactant of Route 4
Reactant of Route 4
4,6-Dibromoisophthalic acid
Reactant of Route 5
Reactant of Route 5
4,6-Dibromoisophthalic acid
Reactant of Route 6
4,6-Dibromoisophthalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.